molecular formula C12H16O3 B8790406 Propan-2-yl 2-(4-methoxyphenyl)acetate CAS No. 64450-65-3

Propan-2-yl 2-(4-methoxyphenyl)acetate

Cat. No.: B8790406
CAS No.: 64450-65-3
M. Wt: 208.25 g/mol
InChI Key: MIKVYRWSUUCYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 2-(4-methoxyphenyl)acetate is an ester derivative characterized by an isopropyl (propan-2-yl) ester group and a 4-methoxyphenyl substituent attached to an acetate backbone. This compound is structurally notable for its lipophilic aromatic moiety and ester functionality, which influence its physicochemical properties, such as solubility and stability.

Properties

CAS No.

64450-65-3

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

propan-2-yl 2-(4-methoxyphenyl)acetate

InChI

InChI=1S/C12H16O3/c1-9(2)15-12(13)8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3

InChI Key

MIKVYRWSUUCYNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional nuances of Propan-2-yl 2-(4-methoxyphenyl)acetate can be contextualized by comparing it to related compounds, as detailed below:

Structural Analogues with Varied Functional Groups
Compound Name Functional Group/Substituent Molecular Weight (g/mol) Key Properties/Findings
This compound Isopropyl ester, 4-methoxyphenyl ~208.2 (calculated) Lipophilic ester; moderate polarity due to methoxy group
Methyl 2-(4-methoxyphenyl)-2-oxoacetate (7) Methyl ester, 2-oxo (ketone) ~194.2 (calculated) Higher reactivity (ketone allows nucleophilic addition); isolated from Polycarpa aurata
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate (3) Ethyl ester, 2-oxo ~208.2 (calculated) Longer alkyl chain increases lipophilicity vs. methyl analog
2-(4-Methoxyphenyl)-N-methyl-2-oxoacetamide (8) Amide, N-methyl ~207.2 (calculated) Enhanced hydrogen bonding capacity vs. esters; potential bioactive motifs
Methyl (2R)-2-hydroxy-2-(4-methoxyphenyl)acetate Methyl ester, hydroxyl, chiral center 196.2 (reported) Hydroxyl group increases polarity; stereochemistry impacts biological interactions

Key Insights :

  • Functional Group Impact : The replacement of the ester group with a ketone (e.g., compounds 3 and 7 ) or amide (8 ) alters reactivity and solubility. Ketones are more electrophilic, while amides exhibit stronger intermolecular interactions.
  • Substituent Effects : The 4-methoxy group in all compounds enhances aromatic stability and may contribute to π-π stacking in biological systems.
Derivatives with Heterocyclic or Halogen Substituents
Compound Name Structural Feature Molecular Weight (g/mol) Key Properties/Findings
Propan-2-yl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate Chromen ring, 4-Cl substituent ~428.9 (calculated) Chlorine enhances electronegativity; chromen ring may confer fluorescence or DNA intercalation potential
Propan-2-yl 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate Triazole, sulfanyl, 3,4-dimethoxy 352.1 (reported) Triazole moiety improves metabolic stability; multiple methoxy groups increase hydrophobicity

Key Insights :

  • Heterocycles : Triazole and chromen rings expand conjugation, influencing optical properties and bioactivity.

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